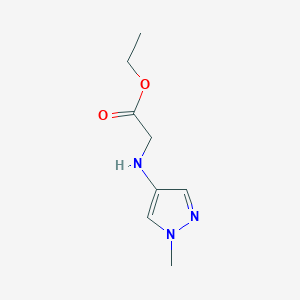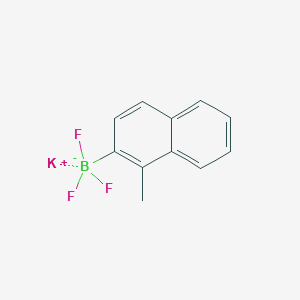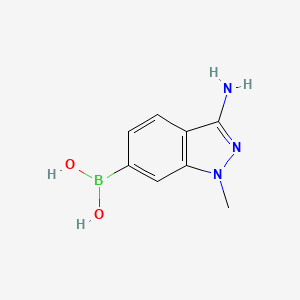
(3-amino-1-methyl-1H-indazol-6-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-amino-1-methyl-1H-indazol-6-yl)boronic acid is a boronic acid derivative featuring an indazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. The indazole moiety is a bicyclic structure containing nitrogen atoms, which imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-amino-1-methyl-1H-indazol-6-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including the reaction of hydrazines with ketones or aldehydes.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via palladium-catalyzed borylation reactions. Common reagents include bis(pinacolato)diboron and palladium catalysts like PdCl2(dppf)2.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form various carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are used.
Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various aryl-substituted indazole derivatives.
科学的研究の応用
(3-amino-1-methyl-1H-indazol-6-yl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: The compound can be used to synthesize biologically active molecules, including kinase inhibitors and other pharmaceuticals.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (3-amino-1-methyl-1H-indazol-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity. The indazole ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity.
類似化合物との比較
(3-amino-1-methyl-1H-indazol-6-ol): Similar structure but with a hydroxyl group instead of a boronic acid group.
(1-methylindazole-6-boronic acid): Similar structure but without the amino group.
(3-bromo-1H-pyrazol-1-yl)propanenitrile: Contains a pyrazole ring instead of an indazole ring.
Uniqueness: (3-amino-1-methyl-1H-indazol-6-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the indazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
特性
CAS番号 |
1800484-02-9 |
|---|---|
分子式 |
C8H10BN3O2 |
分子量 |
191.00 g/mol |
IUPAC名 |
(3-amino-1-methylindazol-6-yl)boronic acid |
InChI |
InChI=1S/C8H10BN3O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4,13-14H,1H3,(H2,10,11) |
InChIキー |
RFXXQIGTTCJZAU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)C(=NN2C)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


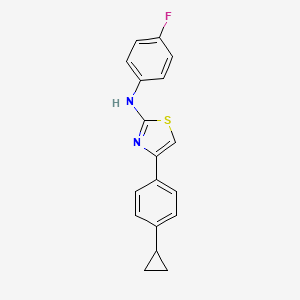
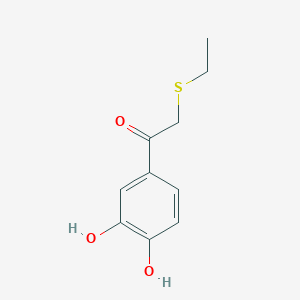


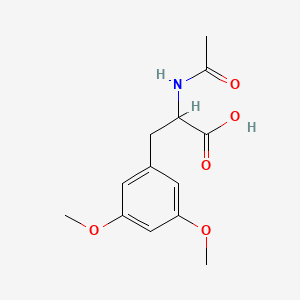
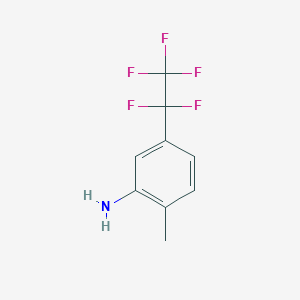
![1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13479626.png)
![8-[(5-Methanesulfonyl-1,3,4-thiadiazol-2-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13479630.png)
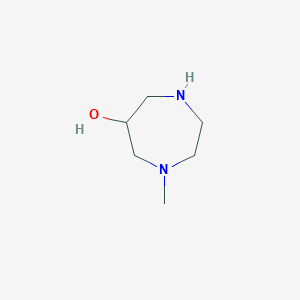
![2-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13479640.png)
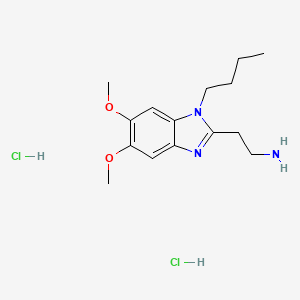
![N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B13479652.png)
